tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Overview
Description
“tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group attached to the carbamate nitrogen and a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group attached to the carbamate oxygen .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” consists of a carbamate group (a carbonyl group (C=O) attached to an amine group (NH2)) and a tert-butyl group (C(CH3)3) attached to the nitrogen of the carbamate group . The carbamate group is also attached to a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly useful for introducing the tert-butyl carbamate (Boc) protecting group, which is pivotal in the synthesis of peptides and amino acids. The Boc group protects the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule .
Asymmetric Synthesis
The chiral centers present in tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate make it an excellent candidate for use in asymmetric synthesis. This is crucial for creating enantiomerically pure substances, which are important in the development of drugs that are safe and efficacious, as the different enantiomers of a drug can have vastly different pharmacological effects .
Chemical Research and Development
In R&D, this compound can be used to study different chemical reactions and processes, such as the palladium-catalyzed synthesis of N-Boc-protected anilines. It serves as a model compound to understand reaction mechanisms and kinetics, which can be applied to more complex systems .
Material Science
The tert-butyl group in the compound can influence the physical properties of materials. Researchers can explore its use in the development of new polymeric materials or coatings, where the introduction of the tert-butyl group could improve stability, resistance to degradation, or other material properties .
Biological Studies
In biology, the compound’s ability to mimic certain natural structures makes it useful for probing biological systems. It can be used to understand enzyme-substrate interactions, receptor binding, and other key biological processes that are fundamental to life sciences research .
Environmental Chemistry
The tert-butyl group is also of interest in environmental chemistry, particularly in the study of degradation pathways of organic compounds. Understanding how tert-butyl groups behave under various environmental conditions can help predict the fate of these compounds in nature .
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate |
Synthesis routes and methods
Procedure details
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